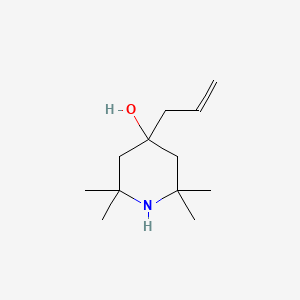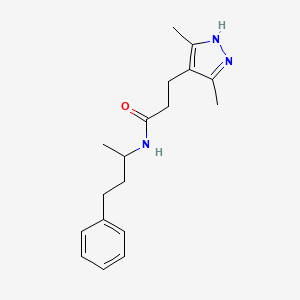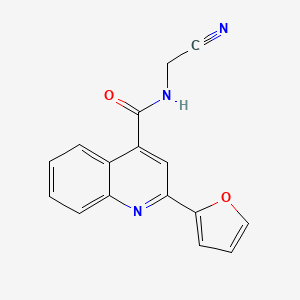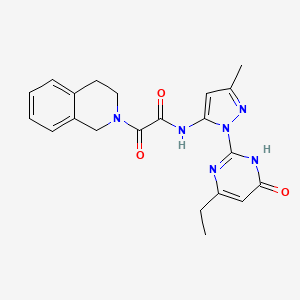![molecular formula C18H20N4O4 B2497588 N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-15-8](/img/structure/B2497588.png)
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that are structurally characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, a common structural motif found in various chemical entities exhibiting a wide range of biological activities. This compound specifically includes modifications that could potentially affect its physical, chemical, and biological properties.
Synthesis Analysis
Synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves multi-step reactions, starting from basic pyrimidine precursors followed by cyclization, and functional group modifications to introduce specific substituents like methoxyethyl and p-tolyl groups. For example, compounds with related structures have been synthesized through intramolecular cyclization under the influence of sodium methoxide to give methyl pyrrolo[2,3-d]pyrimidine-6-carboxylates, highlighting the versatility of synthesis methods for this class of compounds (Verves et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic system incorporating pyrimidine and pyrrolo rings. This structural arrangement contributes to the compound's unique electronic and spatial configuration, influencing its interaction with biological targets. Crystallographic studies on similar compounds reveal planar pyrimidine rings with significant displacements for substituent atoms, indicating a polarization effect critical for biological activity (Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity : Research by Renau et al. (1996) explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, highlighting the influence of 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This work emphasizes the critical role of specific substituents in enhancing antiviral efficacy against human cytomegalovirus (HCMV) (Renau et al., 1996).
Cytotoxicity against Cancer Cells : Hassan, Hafez, and Osman (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the development of compounds with potential anticancer properties (Hassan et al., 2014).
Synthesis of Pyrrolo[3,2-d]pyrimidines : Majumdar, Das, and Jana (1998) reported on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, offering a methodological advancement in the creation of these compounds, which could have various scientific applications, including the development of new pharmaceuticals (Majumdar et al., 1998).
Direcciones Futuras
The future directions for the study of “N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could involve further exploration of its therapeutic potential . Additionally, the development of more efficient and sustainable methods for its synthesis could also be a focus .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11-4-6-12(7-5-11)22-17(24)15-14(20-18(22)25)13(10-21(15)2)16(23)19-8-9-26-3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNLILFWCZUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCOC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)